molecular formula C20H16ClN3O3 B2948505 N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-54-4

N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2948505
CAS No.: 899946-54-4
M. Wt: 381.82
InChI Key: QEUUNHVANYCYGG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 899946-54-4) is a synthetic organic compound with a molecular formula of C20H16ClN3O3 and a molecular weight of 381.81 g/mol . This pyridazine derivative features a chloro-substituted phenyl ring and an acetylphenyl acetamide group, making it a compound of interest in several research fields. Compounds with pyridazinone and acetamide moieties are frequently investigated in medicinal chemistry for their potential biological activities . Researchers explore these structures in the development of new pharmacological agents, as similar molecular frameworks have shown relevance in central nervous system (CNS) studies . The presence of the acetamide functional group is a key structural feature found in various bioactive molecules and is a common subject in structure-activity relationship (SAR) studies . This product is provided for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c1-13(25)14-4-8-17(9-5-14)22-19(26)12-24-20(27)11-10-18(23-24)15-2-6-16(21)7-3-15/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUUNHVANYCYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylhydrazine with 4-chlorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with acetic anhydride to produce the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The pyridazinone core can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Core Structural Features

The dihydropyridazinone core is a common motif in several compounds (Table 1):

Compound Name Substituents (Position 3) Side Chain Modifications Molecular Weight Source
Target Compound 4-Chlorophenyl Acetamide linked to 4-acetylphenyl ~420 (estimated) -
N-(4-(4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-... (Compound 9) 4-Chlorophenyl Quinazolinone-thioacetamide 568.05
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-Fluorophenyl Acetic acid (no acetylphenyl group) 248.22
N-[(4-Methoxyphenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide 4-Methylphenyl Methoxyphenylmethyl acetamide 363.41
N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-ethoxybenzenesulfonamide 4-Chlorophenyl Ethyl-sulfonamide linkage 433.90

Key Observations :

  • In contrast, fluorophenyl () or methylphenyl () substituents may alter electronic and steric profiles .
  • Side Chain Diversity: The acetylphenyl-acetamide moiety in the target compound differs from quinazolinone-thioacetamide (Compound 9) and sulfonamide (), which may influence solubility, bioavailability, and target selectivity .

Physicochemical Properties

  • Melting Points : Analogs in (Compounds 8–12) exhibit melting points >300°C, suggesting high thermal stability due to rigid aromatic systems and hydrogen-bonding motifs. The target compound likely shares similar thermal behavior .
  • Solubility : The acetyl group in the target compound may improve solubility in polar solvents compared to bromophenyl (Compound 10, ) or methoxyphenyl () derivatives, though direct data are lacking .

Biological Activity

N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridazinone core, which is known for its diverse biological properties. Its synthesis typically involves multi-step organic reactions that yield the final product with specific functional groups that contribute to its activity.

Structure

  • IUPAC Name : this compound
  • Molecular Formula : C20H16ClN3O3
  • Molecular Weight : 375.81 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

Studies have demonstrated that derivatives of pyridazinones can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory disorders .

3. Antimicrobial Activity

There is evidence suggesting that this compound exhibits antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacteria and fungi .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptor activity associated with pain and inflammation pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Showed significant inhibition of cancer cell lines with IC50 values indicating potent activity.
Study 2Demonstrated anti-inflammatory effects in animal models, reducing edema and cytokine levels.
Study 3Exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.

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